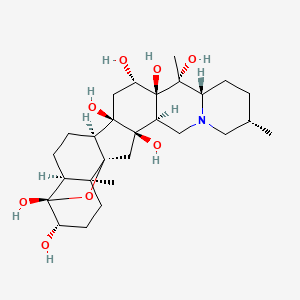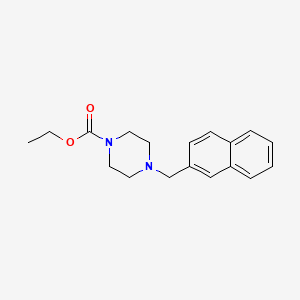
Aurothiomalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the few gold compounds employed in modern medicine, particularly for the treatment of rheumatoid arthritis . The compound is known for its ability to modulate the immune system and reduce inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurothiomalate is synthesized by reacting gold salts with thiomalic acid. The reaction typically involves the use of sodium hydroxide to facilitate the formation of the gold-thiomalate complex. The process can be summarized as follows:
- Dissolve gold chloride in water.
- Add thiomalic acid to the solution.
- Adjust the pH using sodium hydroxide to form the gold-thiomalate complex.
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is carefully controlled to ensure the purity and consistency of the final product. The reaction conditions, such as temperature and pH, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Aurothiomalate undergoes various chemical reactions, including:
Oxidation: The gold in this compound can be oxidized, although this is not a common reaction under physiological conditions.
Reduction: The gold can be reduced to its elemental form, but this requires specific reducing agents.
Substitution: this compound can undergo substitution reactions where the thiomalate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligands such as phosphines or thiols can be used to replace the thiomalate ligand.
Major Products:
Oxidation: Oxidized gold species.
Reduction: Elemental gold.
Substitution: Gold complexes with new ligands.
Scientific Research Applications
Aurothiomalate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Primarily used in the treatment of rheumatoid arthritis. It has also shown potential in treating other inflammatory conditions and certain types of cancer.
Industry: Employed in the development of new materials and nanotechnology applications.
Mechanism of Action
The precise mechanism of action of aurothiomalate is not fully understood. it is known to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response. This compound also modulates the activity of phagocytic cells and inhibits interactions between class II major histocompatibility complex peptides . Additionally, it inhibits several enzymes, including acid phosphatase, beta-glucuronidase, and elastase .
Comparison with Similar Compounds
Auranofin: An orally administered gold compound with similar anti-rheumatic properties.
Aurothioglucose: Another injectable gold compound used for rheumatoid arthritis.
Comparison:
Auranofin: Easier to administer orally but may have different pharmacokinetics and side effects compared to aurothiomalate.
Aurothioglucose: Similar in terms of administration and effects but may differ in terms of specific enzyme inhibition and cellular interactions.
This compound stands out due to its specific immunomodulatory effects and its established use in treating rheumatoid arthritis. Its unique combination of gold and thiomalate provides distinct therapeutic benefits compared to other gold compounds.
Properties
Key on ui mechanism of action |
The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease. |
|---|---|
CAS No. |
33796-26-8 |
Molecular Formula |
C4H5AuO4S |
Molecular Weight |
346.11 g/mol |
IUPAC Name |
1,4-dihydroxy-1,4-dioxobutane-2-thiolate;gold(1+) |
InChI |
InChI=1S/C4H6O4S.Au/c5-3(6)1-2(9)4(7)8;/h2,9H,1H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI Key |
XJHSMFDIQHVMCY-UHFFFAOYSA-M |
SMILES |
C(C(C(=O)O)[S-])C(=O)O.[Au+] |
Canonical SMILES |
C(C(C(=O)O)[S-])C(=O)O.[Au+] |
Synonyms |
Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)










